2-Methoxypropene

Catalog No.
S571789
CAS No.
116-11-0
M.F
C4H8O
M. Wt
72.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxypropene

CAS Number

116-11-0

Product Name

2-Methoxypropene

IUPAC Name

2-methoxyprop-1-ene

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3

InChI Key

YOWQWFMSQCOSBA-UHFFFAOYSA-N

SMILES

CC(=C)OC

Solubility

13.87 M

Synonyms

2-Methoxyprop-1-ene; 2-Methoxypropene; Isopropenyl Methyl Ether; Methyl 1-Methylvinyl Ether; Methyl Isopropenyl Ether

Canonical SMILES

CC(=C)OC

Molecular Structure Analysis

2-Methoxypropene has a simple molecular structure consisting of a four-carbon chain with a double bond between the second and third carbon atoms. An ether functional group (C-O-C) is attached to the second carbon, where the methoxy (CH₃O) group is bonded to the chain []. This structure results in a molecule with both polar and non-polar regions, influencing its chemical properties [].


Chemical Reactions Analysis

2-Methoxypropene is primarily used as a reagent in organic synthesis, particularly for the protection of hydroxyl groups (OH) in alcohols []. It reacts with 1,2-diols (alcohols with two hydroxyl groups on adjacent carbons) to form cyclic ethers called acetonides. This reaction protects the hydroxyl groups from unwanted reactions during synthesis and can be reversed later to regenerate the original diol [].

Here's the balanced chemical equation for this reaction:

(R-CH(OH)-CH(OH)-R') + CH₂=C(CH₃)OCH₃ → (R-CH(OCH₃)-CH(OCH₃)-R') + CH₃OH

(R and R' represent organic groups bound to the carbons of the diol) []

2-Methoxypropene can also undergo other reactions, such as polymerization (forming long chains) under acidic conditions []. However, its application in diol protection is its most prominent use in scientific research.


Physical And Chemical Properties Analysis

  • Formula: C₄H₈O []
  • Molecular weight: 72.1 g/mol []
  • Boiling point: 34-36 °C []
  • Density: 0.753 g/mL []
  • Solubility: Soluble in most organic solvents, slightly soluble in water []
  • Stability: Forms peroxides upon prolonged storage or exposure to light and heat, which can be explosive []

Limited research availability:

Potential areas of investigation:

While dedicated research on 2-methoxypropene is scarce, its chemical properties might hold potential for investigation in certain scientific areas. These include:

  • Organic chemistry: As an organic molecule with a functional group (methoxy), it could be involved in studies on reactivity, synthesis of other compounds, or exploration of its unique properties.
  • Material science: Its potential applications in creating new materials with specific properties, such as polymers or coatings, could be explored.

Important safety note:

Further resources:

For general information on 2-methoxypropene, you can refer to chemical compound databases, such as:

  • PubChem:

XLogP3

1.2

Boiling Point

35.0 °C

UNII

15WBG0JT6B

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (22.73%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

517.01 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

116-11-0

Wikipedia

2-methoxypropene

Methods of Manufacturing

PROBABLY BY REACTION OF ACETONE AND METHANOL, FOLLOWED BY DEHYDRATION WITH SULFURIC ACID

General Manufacturing Information

1-Propene, 2-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry

Huaming Sheng, Weijuan Tang, Ravikiran Yerabolu, John Y Kong, Peggy E Williams, Minli Zhang, Hilkka I Kenttämaa
PMID: 26406487   DOI: 10.1002/rcm.7154

Abstract

N-Monosubstituted hydroxylamines correspond to an important class of metabolites for many bioactive molecules. In this study, a tandem mass spectrometric method based on ion/molecule reactions was developed for the identification of compounds with the N-monosubstituted hydroxylamino functionality.
The diagnostic ion/molecule reaction occurs between protonated analytes with 2-methoxypropene (MOP) inside a linear quadrupole ion trap mass spectrometer.
Most protonated compounds with N-monosubstituted and disubstituted hydroxylamino and oxime functional groups react with MOP via proton transfer and formation of a stable adduct in a linear quadrupole ion trap mass spectrometer. However, only protonated compounds with N-monosubstituted hydroxylamino groups form the characteristic MOP adduct-MeOH product. Possible mechanisms of this reaction are discussed.
A method based on functional group-selective ion/molecule reactions in a linear quadrupole ion trap mass spectrometer has been demonstrated to allow the identification of protonated compounds with the N-monosubstituted hydroxylamino functionality. Only N-monosubstituted hydroxylamines react with MOP via formation of an adduct that has eliminated methanol.


Acetonation of L-pentoses and 6-deoxy-L-hexoses under kinetic control using heterogeneous acid catalysts

Jonas J Forsman, Reko Leino
PMID: 20538265   DOI: 10.1016/j.carres.2010.05.002

Abstract

The fibrous polymer-supported sulfonic acid catalyst Smopex-101 H+ proved to be an efficient catalyst for the preparation of O-isopropylidene derivatives from a series of rare sugars. Acetonation of the reducing sugars L-arabinose, L-ribose, L-xylose, L-fucose, and L-rhamnose in N,N-dimethylformamide by 2,2-dimethoxypropane or 2-methoxypropene led to the formation of the kinetically favored di-O- and/or mono-O-isopropylidene derivatives in 46-88% yields. The method consists of a simple experimental procedure which does not require predried solvents or reagents. The catalyst is easily recovered and can be regenerated making the procedure economically viable even for large-scale synthesis.


Preparation of pure lipid hydroperoxides

Daigo Ibusuki, Kiyotaka Nakagawa, Akira Asai, Shinichi Oikawa, Yuichi Masuda, Toshihide Suzuki, Teruo Miyazawa
PMID: 18641373   DOI: 10.1194/jlr.D800034-JLR200

Abstract

Increasing evidence of lipid peroxidation in food deterioration and pathophysiology of diseases have revealed the need for a pure lipid hydroperoxide (LOOH) reference as an authentic standard for quantification and as a compound for biological studies in this field. Generally, LOOH is prepared from photo- or enzymatically oxidized lipids; however, separating LOOH from other oxidation products and preparing pure LOOH is difficult. Early studies showed the usability of reaction between hydroperoxide and vinyl ether for preparation of pure LOOH. Because the reactivity of vinyl ether with LOOHs other than fatty acid hydroperoxides has never been reported, here, we employed the reaction for preparation of a wide variety of pure LOOHs. Phospholipid, cholesteryl ester, triacylglycerol, or fatty acid was photo- or enzymatically oxidized; the resultant crude sample containing hydroperoxide was allowed to react with a vinyl ether [2-methoxypropene (MxP)]. Liquid chromatography (LC) and mass spectrometry confirmed that MxP selectively reacts with LOOH, yielding a stable MxP adduct (perketal). The lipophilic perketal was eluted at a position away from that of intact LOOH and identified and isolated by LC. Upon treatment with acid, perketal released the original LOOH, which was finally purified by LC. Using our optimized purification procedures, for instance, we produced 75 mg of pure phosphatidylcholine hydroperoxide (>99%) from 100 mg of phosphatidylcholine. Our developed method expands the concept of the perketal method, which provides pure LOOH references. The LOOHs prepared by the perketal method would be used as "gold standards" in LOOH methodology.


Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides

Rui Jiang, Guanghui Zong, Xiaomei Liang, Shuhui Jin, Jianjun Zhang, Daoquan Wang
PMID: 24858100   DOI: 10.3390/molecules19056683

Abstract

A highly efficient, regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides is reported. Treatment of various α-D-mannopyranosides with 0.12 equiv of the TsOH·H2O and 2-methoxypropene at 70 °C gave 2,3-O-isopropylidene-α-D-mannopyranosides directly in 80%~90% yields. Based on this method, a 3,6-branched α-D-mannosyl trisaccharide was prepared in 50.4% total yield using p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside as the starting material.


Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry

Huaming Sheng, Peggy E Williams, Weijuan Tang, Minli Zhang, Hilkka I Kenttämaa
PMID: 24968187   DOI: 10.1039/c4an00677a

Abstract

A mass spectrometric method utilizing gas-phase ion/molecule reactions of 2-methoxypropene (MOP) has been developed for the identification of the sulfoxide functionality in protonated analytes in a LQIT mass spectrometer. Protonated sulfoxide analytes react with MOP to yield an abundant addition product (corresponding to 37-99% of the product ions), which is accompanied by a much slower proton transfer. The total efficiency (percent of gas-phase collisions leading to products) of the reaction is moderate (3-14%). A variety of compounds with different functional groups, including sulfone, hydroxylamino, N-oxide, aniline, phenol, keto, ester, amino and hydroxy, were examined to probe the selectivity of this reaction. Most of the protonated compounds with proton affinities lower than that of MOP react mainly via proton transfer to MOP. The formation of adduct-MeOH ions was found to be characteristic for secondary N-hydroxylamines. N-Oxides formed abundant MOP adducts just like sulfoxides, but sulfoxides can be differentiated from N-oxides based on their high reaction efficiencies. The reaction was tested by using the anti-inflammatory drug sulindac (a sulfoxide) and its metabolite sulindac sulfone. The presence of a sulfoxide functionality in the drug but a sulfone functionality in the metabolite was readily demonstrated. The presence of other functionalities in addition to sulfoxide in the analytes was found not to influence the diagnostic reactivity.


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